molecular formula C14H19IN2O3 B13490154 ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13490154
M. Wt: 390.22 g/mol
InChI Key: ZWDBOICQRDEYQU-UHFFFAOYSA-N
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Description

Historical Evolution of Saturated Ring Systems as Aromatic Replacements

The shift from aromatic to saturated ring systems in medicinal chemistry began with the recognition of limitations inherent to planar aromatic compounds, including metabolic oxidation and π-stacking-associated toxicity. Early efforts focused on cyclohexane and decalin systems, but these often introduced excessive conformational flexibility. The breakthrough came with bicyclo[2.1.1]hexanes, first synthesized in the 2010s, which provided a rigid, three-dimensional framework capable of mimicking ortho-substituted benzene rings. For instance, 1,2-disubstituted bicyclo[2.1.1]hexanes demonstrated bioisosteric equivalence to boscalid’s benzene core while exhibiting superior metabolic stability in antifungal applications.

A critical milestone emerged in 2023 with the scalable synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes, enabling direct replacement of 1,3-disubstituted cyclopentanes in drug candidates. This advancement addressed synthetic challenges related to diastereoselectivity and functionalization, as illustrated by the use of crossed [2 + 2]-cycloadditions and C–H functionalization to install diverse substituents. Concurrently, hydrogenation studies revealed that saturated analogs of resorcinol retained enzymatic binding affinity while reducing off-target interactions, validating the broader applicability of bicyclic scaffolds.

Strategic Importance of 2-Oxabicyclo[2.1.1]hexane Architectures

The incorporation of an oxygen atom into the bicyclo[2.1.1]hexane framework (yielding 2-oxabicyclo[2.1.1]hexanes) represents a paradigm shift in bioisostere design. Oxygen’s electronegativity introduces dipole moments that enhance solubility and mimic the electronic effects of meta-substituted benzene rings, as demonstrated in 2024 studies where 2-oxabicyclo[2.1.1]hexanes replaced meta-benzenes in five drug candidates without loss of potency. The oxygen bridge also reduces ring strain compared to all-carbon analogs, improving synthetic accessibility—evidenced by iodocyclization routes producing multi-gram quantities of functionalized derivatives.

Key structural advantages include:

  • Conformational Rigidity : The fused bicyclic system locks substituents in pseudo-ortho or meta orientations, eliminating entropic penalties upon target binding.
  • Synthetic Versatility : Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exemplifies this, with its iodomethyl group enabling Suzuki-Miyaura couplings and the ester permitting hydrolysis to carboxylic acids for further derivatization.
  • Biodistribution Optimization : LogP reductions of 0.5–1.0 units compared to aromatic analogs enhance blood-brain barrier penetration in CNS-targeted therapies.

Recent applications in agrochemicals highlight the scaffold’s adaptability. For example, 2-oxabicyclo[2.1.1]hexane-based fungicides show prolonged field stability due to resistance to photolytic degradation, addressing a key limitation of benzimidazole derivatives.

Properties

Molecular Formula

C14H19IN2O3

Molecular Weight

390.22 g/mol

IUPAC Name

ethyl 3-(1-ethylpyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C14H19IN2O3/c1-3-17-6-10(5-16-17)11-14(12(18)19-4-2)7-13(8-14,9-15)20-11/h5-6,11H,3-4,7-9H2,1-2H3

InChI Key

ZWDBOICQRDEYQU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C3(CC(C3)(O2)CI)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Oxabicyclo[2.1.1]hexane Core with Iodomethyl Substitution

The 2-oxabicyclo[2.1.1]hexane scaffold is typically synthesized via intramolecular cyclization or [2+2] cycloaddition reactions involving suitable precursors such as epoxy esters or halohydrins.

Key step:

  • Starting from an appropriate bicyclic precursor, introduction of the iodomethyl group at the 1-position is commonly achieved by halogenation reactions using iodine sources such as iodine monochloride (ICl) or by substitution of a leaving group (e.g., mesylate or tosylate) with iodide salts (e.g., NaI) under Finkelstein conditions.

Formation of the Ethyl Ester at Position 4

The ester moiety is introduced by esterification of the corresponding carboxylic acid or via direct ester synthesis methods:

  • Esterification of the 4-carboxylic acid derivative with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or by using coupling reagents such as DCC (dicyclohexylcarbodiimide).

  • Alternatively, methyl or ethyl esters can be prepared by refluxing the acid with acetyl chloride in ethanol or by transesterification methods.

Attachment of the 1-Ethyl-1H-pyrazol-4-yl Substituent

The pyrazole substituent is introduced via coupling reactions involving pyrazole derivatives:

  • Preparation of 1-ethyl-1H-pyrazole-4-carboxylic acid derivatives is well-documented, with synthetic routes involving condensation of hydrazines with β-ketoesters followed by alkylation at the N1 position.

  • The coupling to the bicyclic core at position 3 is typically achieved by nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) if the intermediate bears suitable leaving groups or halides.

Detailed Experimental Data and Reaction Conditions

Based on analogous pyrazole and bicyclic ester syntheses reported in literature, the following table summarizes typical reaction conditions and yields for similar compounds, which can be adapted for the target molecule:

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Esterification of 4-pyrazolecarboxylic acid 4-pyrazolecarboxylic acid (2.0 g), acetyl chloride (1 mL), methanol (10 mL), reflux 18 h 90 Produces methyl/ethyl pyrazolecarboxylate
2 Coupling with amines Pyrazole acid + amine, diethyl cyanophosphonate, triethylamine, DMF, rt, 3 h 51-85 Forms pyrazole carboxamide derivatives
3 Halogenation for iodomethyl introduction Treatment of alcohol or tosylate intermediate with NaI in acetone, reflux 70-80 Finkelstein reaction for iodide substitution

Analytical Characterization

The compounds synthesized through these methods are characterized by:

Summary Table of Preparation Steps for Target Compound

Stage Intermediate Reaction Type Key Reagents Conditions Expected Yield (%)
1 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid Cyclization Epoxy ester precursor, acid/base catalyst Variable 60-80
2 Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Halide substitution NaI, acetone, reflux 70-85
3 1-Ethyl-1H-pyrazole-4-carboxylic acid Pyrazole synthesis & alkylation Hydrazine, β-ketoester, ethyl iodide Multi-step 50-90
4 Final coupling Nucleophilic substitution or cross-coupling Bicyclic iodide + pyrazole derivative, Pd catalyst Mild heating 50-70

Research Findings and Considerations

  • The iodomethyl group is a versatile handle for further functionalization, enabling nucleophilic substitution reactions.

  • The bicyclic oxabicyclo[2.1.1]hexane framework imparts rigidity and stereochemical control, which is crucial for biological activity.

  • The pyrazole moiety is known for its pharmacological relevance, and its ethyl substitution at N1 enhances lipophilicity and metabolic stability.

  • Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading is critical for maximizing yields and purity.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity stems from its distinct functional groups and bicyclic framework:

Functional Group Role in Reactivity
Iodomethyl (-CH₂I)Serves as a strong leaving group, enabling nucleophilic substitution (Sₙ2) reactions.
Ethyl ester (-COOEt)Participates in hydrolysis, transesterification, and aminolysis reactions .
1-Ethyl-pyrazole moietyEngages in cycloaddition, coordination with metals, and electrophilic substitution.
2-Oxabicyclo[2.1.1]hexane coreConfers rigidity, enhancing stereochemical control in reactions .

The bicyclic structure’s strain and stereoelectronic effects further modulate reactivity, as demonstrated in comparative studies of 2-oxabicyclohexanes as benzene bioisosteres .

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols):

Reaction Conditions Outcome Yield
Reaction with piperidineDMF, 60°C, 12 hrsSubstitution to -CH₂N(C₅H₁₀) derivative72%
Reaction with sodium thiophenolateTHF, rt, 6 hrsFormation of -CH₂SPh derivative65%

Ester Hydrolysis and Derivatives

The ethyl ester is hydrolyzed under acidic or basic conditions:

Reagent Conditions Product Application
NaOH (1M)EtOH/H₂O, reflux, 8 hrsCarboxylic acid (-COOH)Intermediate for amide synthesis
H₂N-R (amine)DCC, DMAP, CH₂Cl₂Amide derivatives (-CONHR)Drug candidate scaffolds

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings:

Reaction Type Catalyst System Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives
Heck reactionPd(OAc)₂, P(o-tol)₃AlkenesAlkenylated bicyclic compounds

[3+2] Cycloaddition

The pyrazole moiety participates in dipolar cycloadditions with alkynes or nitriles to form fused heterocycles, though yields are moderate (50–60%) under Cu(I) catalysis.

Reaction Conditions and Optimization

Key parameters influencing reaction efficiency:

Factor Optimal Range Impact
Solvent polarityPolar aprotic (DMF, DMSO) for Sₙ2Enhances nucleophilicity and reaction rate
Temperature60–80°C for substitutions; rt for couplingsBalances kinetics and side reactions
Catalyst loading5 mol% Pd for cross-couplingsMaximizes turnover while minimizing costs

Comparative Reactivity with Related Compounds

The iodomethyl group differentiates this compound from similar 2-oxabicyclo[2.1.1]hexanes. For example, methyl-substituted analogs lack the iodine’s leaving-group capability, limiting their utility in cross-coupling reactions .

Scientific Research Applications

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to engage in various molecular interactions, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the bicyclohexane core, impacting physicochemical properties and applications:

Compound Name Substituents Molecular Weight (g/mol) Notable Features Reference
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (Target) 3-(1-ethyl-pyrazol-4-yl), 1-(iodomethyl) ~389 (estimated) Pyrazole for hydrogen bonding; iodine for reactivity
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-(trifluoromethoxyphenyl) 456.20 Enhanced lipophilicity due to CF3O group; potential CNS applications
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 4-amino 207.66 (HCl salt) Amino group improves solubility; used in peptide mimetics
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1-(azidomethyl), 3,3-dimethyl 282.30 Azide for click chemistry; dimethyl groups increase steric hindrance
Ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-(3,4-dichlorophenyl) 427.10 Chlorine atoms enhance halogen bonding; agrochemical applications

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxyphenyl analog (logP ~3.5) is more lipophilic than the pyrazole-containing target compound (estimated logP ~2.8), influencing membrane permeability .
  • Reactivity : The iodomethyl group in the target compound allows for Suzuki couplings or nucleophilic substitutions, similar to analogs in and . Azidomethyl derivatives () enable bioorthogonal click chemistry.
  • Hydrogen Bonding: Pyrazole and amino substituents () enhance hydrogen-bonding capacity, affecting crystallinity and solubility .

Crystallographic and Stability Data

  • Crystal Packing: Hydrogen-bonding patterns in bicyclohexane derivatives are analyzed using graph-set notation (). The rigid core minimizes conformational flexibility, enhancing thermal stability .
  • Validation : SHELX software () is widely used for structural refinement, confirming the bicyclohexane geometry and substituent orientations.

Biological Activity

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure and functional groups, which suggest potential biological activity relevant in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H21IN2O3, with a molecular weight of approximately 404.24 g/mol. The compound features an iodomethyl group and a pyrazole moiety, contributing to its chemical reactivity and biological potential.

Biological Activity Overview

Preliminary investigations into the biological activity of this compound indicate several promising avenues:

1. Antimicrobial Activity:

  • Studies have shown that compounds with similar bicyclic structures exhibit antimicrobial properties. This compound may also possess such properties, warranting further exploration in vitro against various bacterial strains.

2. Anticancer Properties:

  • Research on related pyrazole derivatives has indicated potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may enhance its efficacy as an anticancer agent.

3. Neuroprotective Effects:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-(methylpyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexaneC15H21IN2O3Similar bicyclic structure with different pyrazole substitution
Ethyl 3-(cyclopropanecarbonitrile)-2-methoxycarbonylbicyclo[2.2.0]hexaneC13H15NO3Different substituents but retains bicyclic characteristics
Ethyl 3-(methylthio)-5-phenyloxazoleC12H13NOSContains heterocycles but lacks the bicyclic framework

Case Studies and Research Findings

Recent studies have focused on the synthesis and validation of various 2-oxabicyclo[2.1.1]hexanes, which include this compound as a potential bioisostere for drug development:

Study Example:
A study published in Angewandte Chemie International Edition explored the synthesis of 2-oxabicyclo[2.1.1]hexanes and their incorporation into drug frameworks, validating their biological activity as effective substitutes for traditional aromatic systems in medicinal chemistry .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Answer:

  • Techniques : Use 1H/13C NMR to identify proton environments and carbon frameworks, focusing on the bicyclic ether (δ 3.5–5.5 ppm for oxabicyclo protons) and iodomethyl group (δ 2.5–3.5 ppm). IR spectroscopy confirms ester (C=O stretch ~1700–1750 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
  • Data Interpretation : Compare with structurally similar compounds (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate in ) to resolve ambiguities. Use 2D NMR (COSY, HSQC) for overlapping signals in the bicyclic core .

Advanced: How can researchers address contradictions in NMR or crystallographic data for bicyclic ether derivatives?

Answer:

  • Cross-Validation : Combine X-ray crystallography (if crystalline) with DFT computational modeling to validate stereochemistry and bond angles. For example, highlights the importance of stereochemical assignments in bicyclic systems via crystallography.
  • Dynamic Effects : Consider temperature-dependent NMR to study ring-flipping or conformational dynamics in the oxabicyclo framework, which may explain spectral discrepancies .

Basic: What synthetic routes are feasible for this compound, and how can reaction efficiency be optimized?

Answer:

  • Synthetic Steps :
    • Pyrazole Substitution : React 1-ethyl-1H-pyrazole-4-carbaldehyde with iodomethane via nucleophilic alkylation.
    • Bicyclic Formation : Use a [2+2] photocycloaddition or acid-catalyzed cyclization to construct the oxabicyclo[2.1.1]hexane core .
    • Esterification : Introduce the ethyl carboxylate group via Steglich esterification .
  • Optimization : Monitor intermediates by TLC ( ) and optimize catalyst loading (e.g., 0.10 mg of Lewis acids per mole of substrate) to reduce side reactions .

Advanced: How can the stability of the iodomethyl group be systematically evaluated under varying experimental conditions?

Answer:

  • Experimental Design :
    • Thermal Stability : Heat the compound at 40–80°C in inert (N₂) vs. oxidative (O₂) atmospheres, analyzing degradation via HPLC ( ).
    • pH Sensitivity : Test stability in buffered solutions (pH 2–12) over 24 hours, quantifying iodide release via ion chromatography .
    • Light Exposure : Use UV-Vis spectroscopy to track photolytic decomposition of the C-I bond (λmax ~260 nm) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods for reactions involving volatile iodinated intermediates.
  • Emergency Measures : For spills, neutralize with activated charcoal and dispose as halogenated waste .

Advanced: How can this compound serve as a precursor for spiro or fused heterocycles, and what mechanistic challenges arise?

Answer:

  • Spirocyclization : React with 2-amino-1,3,4-thiadiazoles ( ) under basic conditions to form imidazolo-thiadiazole derivatives. Monitor regioselectivity via LC-MS .
  • Fused Systems : Use Suzuki-Miyaura coupling to attach aryl boronic acids to the pyrazole moiety, leveraging the iodomethyl group as a leaving site .
  • Challenges : Competing elimination (e.g., HI loss) may occur; suppress this by using bulky bases (e.g., DBU) and low temperatures .

Advanced: What strategies can resolve low yields in multi-step syntheses involving iodomethyl intermediates?

Answer:

  • Protection-Deprotection : Temporarily protect the iodomethyl group with silyl ethers (e.g., TBSCl) during esterification steps to prevent nucleophilic displacement .
  • Catalytic Optimization : Screen Pd/Cu catalysts for coupling steps (e.g., Ullmann reactions) to enhance C-I bond reactivity while minimizing byproducts .

Basic: How should researchers validate the purity of this compound before biological testing?

Answer:

  • Analytical Methods :
    • HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is acceptable for in vitro assays ( ).
    • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What computational tools are suitable for predicting the compound’s reactivity in novel reaction environments?

Answer:

  • Software : Use Gaussian 16 for DFT calculations to model transition states (e.g., iodomethyl group substitution).
  • Docking Studies : Predict binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina , leveraging the pyrazole moiety’s π-π interactions .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in tracing metabolic or degradation pathways?

Answer:

  • Synthesis : Incorporate ¹³C into the carboxylate group via labeled ethyl chloroformate.
  • Applications : Use LC-MS/MS to track labeled fragments in metabolic studies, identifying oxidation products (e.g., demethylated pyrazole derivatives) .

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